molecular formula C14H13Cl2NO3S B14878646 2,5-dichloro-N-(2-phenoxyethyl)benzenesulfonamide

2,5-dichloro-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No.: B14878646
M. Wt: 346.2 g/mol
InChI Key: MRUJTVGRAUPJIQ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-phenoxyethyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-phenoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzenesulfonamides.

Scientific Research Applications

2,5-dichloro-N-(2-phenoxyethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-phenoxyethyl)benzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(2-ethylphenyl)benzenesulfonamide
  • 2,5-dichloro-N-(2-phenoxyphenyl)benzenesulfonamide
  • 2,5-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide

Uniqueness

2,5-dichloro-N-(2-phenoxyethyl)benzenesulfonamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

Molecular Formula

C14H13Cl2NO3S

Molecular Weight

346.2 g/mol

IUPAC Name

2,5-dichloro-N-(2-phenoxyethyl)benzenesulfonamide

InChI

InChI=1S/C14H13Cl2NO3S/c15-11-6-7-13(16)14(10-11)21(18,19)17-8-9-20-12-4-2-1-3-5-12/h1-7,10,17H,8-9H2

InChI Key

MRUJTVGRAUPJIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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